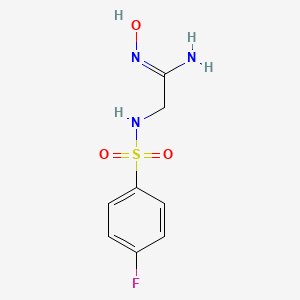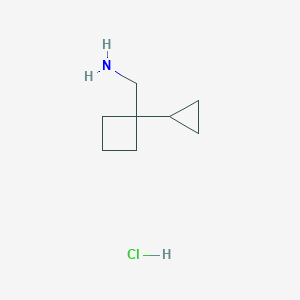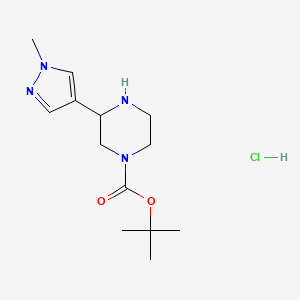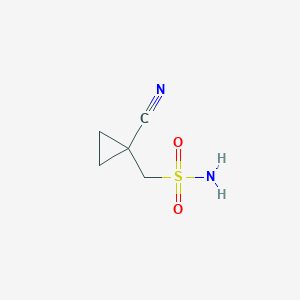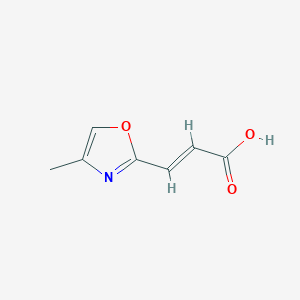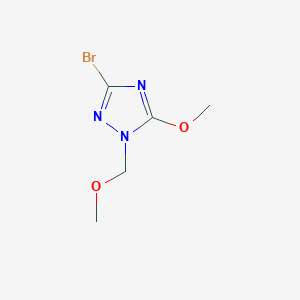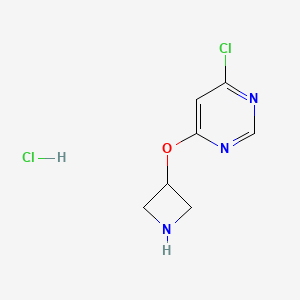![molecular formula C9H17NO2 B1378745 3,7-Dioxa-10-azaspiro[5.6]dodecane CAS No. 1797417-98-1](/img/structure/B1378745.png)
3,7-Dioxa-10-azaspiro[5.6]dodecane
Descripción general
Descripción
3,7-Dioxa-10-azaspiro[5.6]dodecane is a heterocyclic organic compound. It has a spiro-bridge that connects two nitrogen atoms and a cyclic ether group. The CAS Number is 1797417-98-1 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3,7-dioxa-10-azaspiro[5.6]dodecane . The InChI Code is 1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 . The molecular weight is 171.24 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
Research has been conducted on the efficient synthesis of new derivatives involving the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the formation of 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This synthesis showcases the compound's potential in creating structurally complex molecules for further chemical exploration (Khrustaleva et al., 2018).
Cascade Cyclization Processes
The novel Prins cascade process has been utilized for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the compound's role in facilitating the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This process demonstrates the compound's utility in creating new molecular architectures (Reddy et al., 2014).
Electrochemical Applications
An innovative application involves the asymmetric electrochemical lactonization of diols on a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode. This method showcases the compound's potential in the field of electrocatalytic oxidation, leading to the production of optically active lactones with high enantiopurity (Kashiwagi et al., 2003).
Environmental Applications
Another significant application is found in the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines. This polymer, synthesized by incorporating 1,4-dioxa-8-azaspiro-[4.5]decane, demonstrates the compound's relevance in environmental cleanup and pollution control (Akceylan et al., 2009).
Pharmacological Research
In pharmacological research, derivatives of 1-oxa-8-azaspiro[4.5]decane have been evaluated as candidate radioligands for sigma-1 receptors. This study provides insight into the compound's potential for development into imaging agents for neurological disorders (Tian et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3,7-dioxa-10-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXIYRWPLEVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dioxa-10-azaspiro[5.6]dodecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



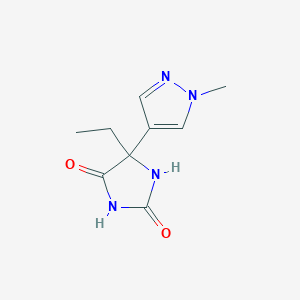
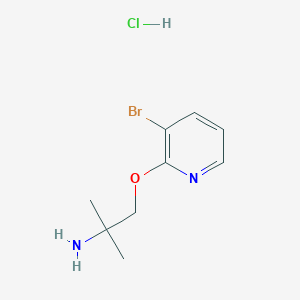
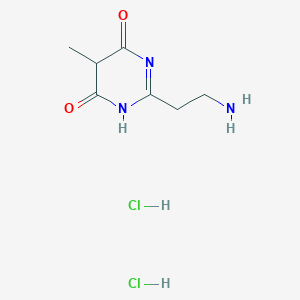
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
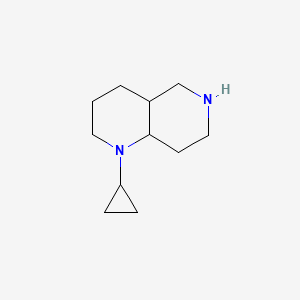
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
